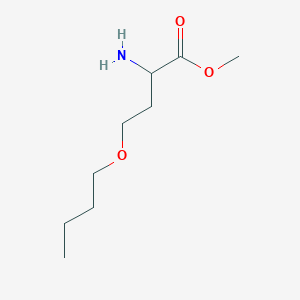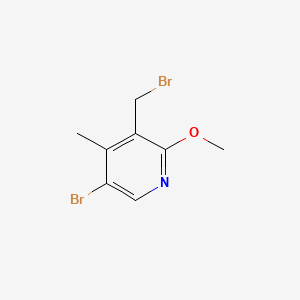
ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate is an organic compound with a complex structure that includes a dimethylamino group, a methyl group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst . This reaction generally takes place at room temperature in a polar aprotic solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Photoinitiation: The compound acts as a photoinitiator in UV-curing coatings and inks, initiating the polymerization of unsaturated prepolymers
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
作用机制
The mechanism by which ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate exerts its effects involves its ability to participate in various chemical reactions. The dimethylamino group can act as a nucleophile, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific application, such as photoinitiation or pharmaceutical synthesis.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)ethyl methacrylate (DMAEMA): A similar compound used in polymer chemistry and as a monomer for the synthesis of polymers.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator under LED light.
Uniqueness
Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in organic synthesis and industrial applications, making it a valuable compound in various fields.
属性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
ethyl (E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate |
InChI |
InChI=1S/C10H17NO3/c1-5-14-10(13)8(2)9(12)6-7-11(3)4/h6-8H,5H2,1-4H3/b7-6+ |
InChI 键 |
GBDHBOMTJZGWKD-VOTSOKGWSA-N |
手性 SMILES |
CCOC(=O)C(C)C(=O)/C=C/N(C)C |
规范 SMILES |
CCOC(=O)C(C)C(=O)C=CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl (4r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B15301904.png)

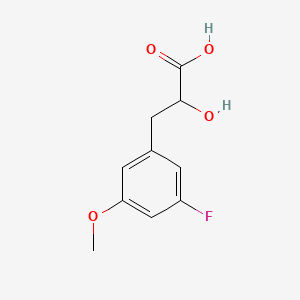
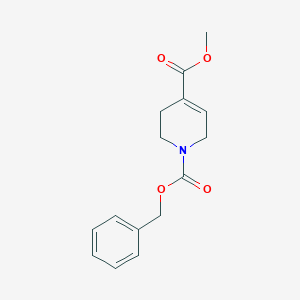

![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)

![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)
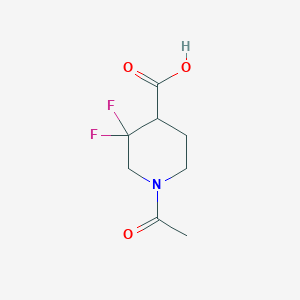
![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)
